molecular formula C22H25N5O5 B11183553 4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11183553
M. Wt: 439.5 g/mol
InChI Key: GWRQHZGYLBETQS-UHFFFAOYSA-N
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Description

4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and multiple methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives.

    Other similar compounds: include those with variations in the piperidine ring or the trimethoxyphenyl group.

Uniqueness

The uniqueness of 4,7-DIOXO-2-(PIPERIDIN-1-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C22H25N5O5/c1-30-14-9-12(10-15(31-2)18(14)32-3)16-13(11-23)20(28)24-19-17(16)21(29)26-22(25-19)27-7-5-4-6-8-27/h9-10,13,16H,4-8H2,1-3H3,(H2,24,25,26,28,29)

InChI Key

GWRQHZGYLBETQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)C#N

Origin of Product

United States

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